N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine
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Overview
Description
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine typically involves the reaction of 4-bromobenzyl chloride with 1-ethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Phenyl derivatives
Substitution: Azides, nitriles
Scientific Research Applications
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
- N-[(4-fluorophenyl)methyl]-1-ethylpiperidin-4-amine
- N-[(4-methylphenyl)methyl]-1-ethylpiperidin-4-amine
Uniqueness
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in research and development.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-2-17-9-7-14(8-10-17)16-11-12-3-5-13(15)6-4-12/h3-6,14,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMXHBWRAHSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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